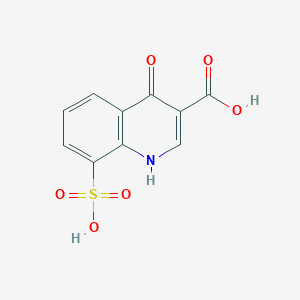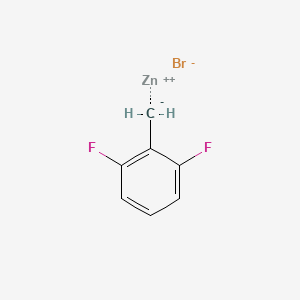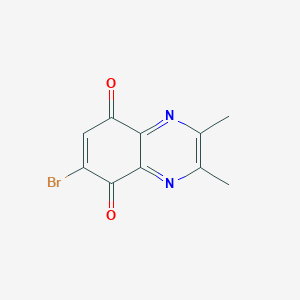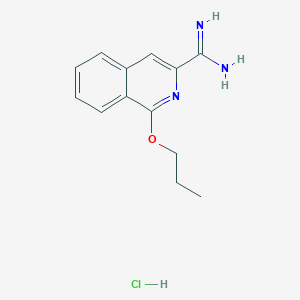
1-Propoxyisoquinoline-3-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of Isoquinoline Derivative: The initial step involves the formation of an isoquinoline derivative through a cyclization reaction.
Introduction of Propoxy Group: The propoxy group is introduced via an alkylation reaction using propyl halides under basic conditions.
Formation of Carboximidamide Group: The carboximidamide group is introduced through a reaction with cyanamide or related reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
化学反应分析
1-Propoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
科学研究应用
1-Propoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用机制
The mechanism of action of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
1-Propoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1-Methoxyisoquinoline-3-carboximidamide hydrochloride: This compound has a methoxy group instead of a propoxy group, leading to differences in its chemical and biological properties.
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride:
1-Butoxyisoquinoline-3-carboximidamide hydrochloride: The presence of a butoxy group in this compound results in variations in its chemical behavior and uses.
属性
CAS 编号 |
1179362-49-2 |
|---|---|
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC 名称 |
1-propoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-7-17-13-10-6-4-3-5-9(10)8-11(16-13)12(14)15;/h3-6,8H,2,7H2,1H3,(H3,14,15);1H |
InChI 键 |
PNNODSZDCAAASW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


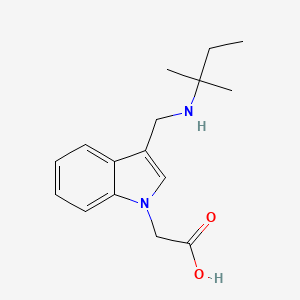
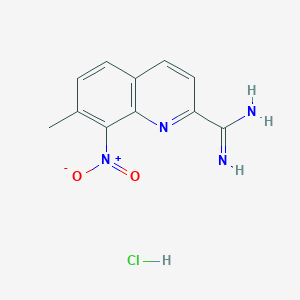
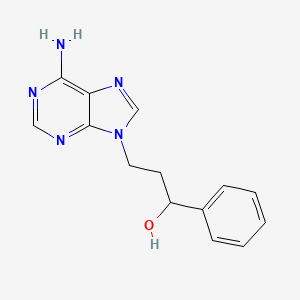
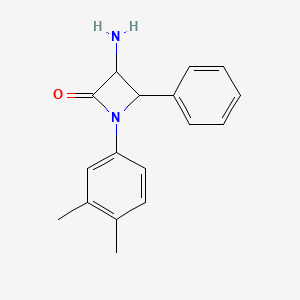
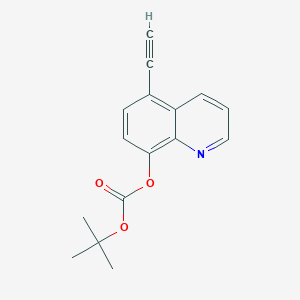
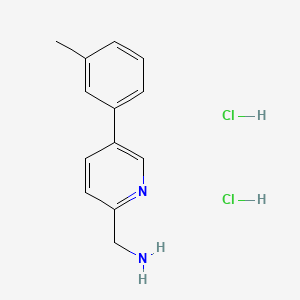
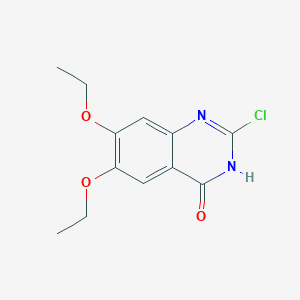
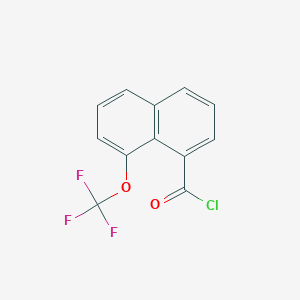
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
